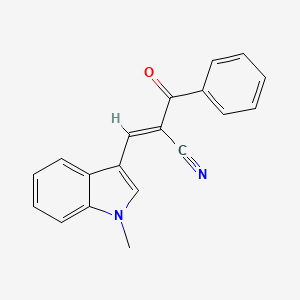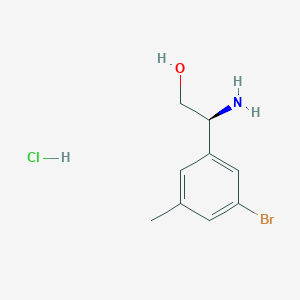
(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is a chemical compound that has been widely used in scientific research. It is a chiral compound that has two enantiomers, and the hydrochloride salt is commonly used due to its solubility in water.
Mécanisme D'action
The mechanism of action of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is not well understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their activity. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic activity, which can reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride in lab experiments is its chiral nature. This allows researchers to study the effects of different enantiomers on biological systems. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the use of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride in scientific research. One area of interest is the development of new chiral surfactants and chiral stationary phases for chromatography. Additionally, the compound could be used as a building block in the synthesis of new drugs or as a ligand in the preparation of metal complexes for catalysis. Finally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride.
Méthodes De Synthèse
The synthesis of ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride is a complex process that involves several steps. The first step is the synthesis of 3-bromo-5-methylphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-2-amino-1-propanol in the presence of a base to yield ((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol. The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt.
Applications De Recherche Scientifique
((2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride has been used in various scientific research studies. It has been used as a chiral building block in the synthesis of various compounds. It has also been used as a ligand in the preparation of metal complexes. Additionally, it has been used in the synthesis of novel chiral surfactants and chiral stationary phases for chromatography.
Propriétés
IUPAC Name |
(2S)-2-amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-2-7(9(11)5-12)4-8(10)3-6;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRVCBZKJVOMGZ-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

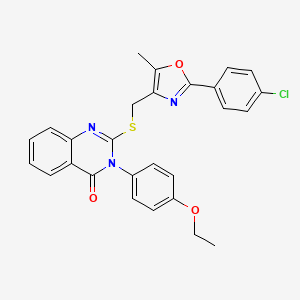

![2-[(2,4-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2856343.png)
![2-[[2-(2-methoxyanilino)-2-oxoethyl]disulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856344.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2856349.png)
![3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856350.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2856351.png)
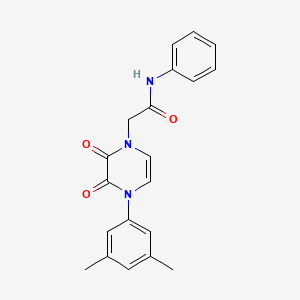
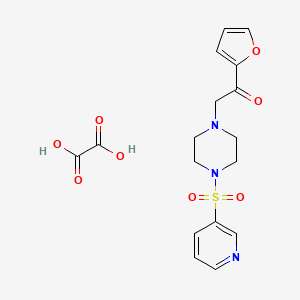

![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2856358.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2856359.png)
